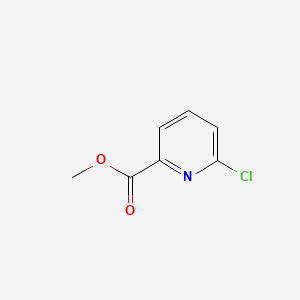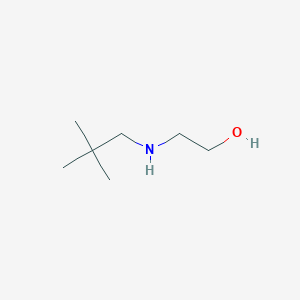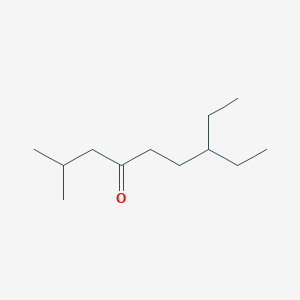![molecular formula C10H12N4O3 B1361672 4-[(3-Nitrofenil)azo]-morfolina CAS No. 861095-37-6](/img/structure/B1361672.png)
4-[(3-Nitrofenil)azo]-morfolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Nitrophenyl)azo]-morpholine is an aromatic azo compound characterized by the presence of a nitrophenyl group and a morpholine ring connected through an azo linkage (-N=N-). This compound is known for its vibrant color and is commonly used in dyeing applications. The presence of the nitro group enhances its reactivity, making it a valuable compound in various chemical processes.
Aplicaciones Científicas De Investigación
4-[(3-Nitrophenyl)azo]-morpholine has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various analytical techniques.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes, pigments, and as a precursor for other chemical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Nitrophenyl)azo]-morpholine typically involves the diazotization of 3-nitroaniline followed by coupling with morpholine. The process begins with the formation of a diazonium salt from 3-nitroaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. This diazonium salt is then reacted with morpholine under basic conditions to form the azo compound .
Industrial Production Methods
Industrial production of 4-[(3-Nitrophenyl)azo]-morpholine follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Nitrophenyl)azo]-morpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation: The azo linkage can be oxidized to form azoxy compounds under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products Formed
Reduction: 4-[(3-Aminophenyl)azo]-morpholine.
Oxidation: Azoxy derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Mecanismo De Acción
The mechanism of action of 4-[(3-Nitrophenyl)azo]-morpholine involves its interaction with biological molecules through its azo and nitro groups. The azo linkage can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with cellular components. The nitro group can also participate in redox reactions, affecting cellular redox balance and potentially leading to antimicrobial effects .
Comparación Con Compuestos Similares
4-[(3-Nitrophenyl)azo]-morpholine can be compared with other azo compounds such as:
- 4-[(2-Nitrophenyl)azo]-morpholine
- 4-[(4-Nitrophenyl)azo]-morpholine
- 4-[(3-Nitrophenyl)azo]-benzene
Uniqueness
The unique positioning of the nitro group in 4-[(3-Nitrophenyl)azo]-morpholine influences its reactivity and stability compared to its isomers. This compound exhibits distinct chemical behavior and applications due to the specific electronic effects imparted by the nitro group at the meta position .
Propiedades
IUPAC Name |
morpholin-4-yl-(3-nitrophenyl)diazene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c15-14(16)10-3-1-2-9(8-10)11-12-13-4-6-17-7-5-13/h1-3,8H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHSPYCALQCWNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649841 |
Source


|
| Record name | 4-[(E)-(3-Nitrophenyl)diazenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861095-37-6 |
Source


|
| Record name | 4-[(E)-(3-Nitrophenyl)diazenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate](/img/structure/B1361613.png)

